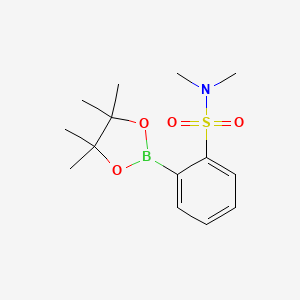

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates . It has been used as an electrolyte additive to induce the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF to suppress lithium dendrite growth .

Molecular Structure Analysis

The molecular formula of the compound is C14H22BNO2 . The structure of the compound includes a benzene ring substituted with a dimethylamino group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The compound should be stored under inert gas and should be protected from light and air .Aplicaciones Científicas De Investigación

Borylation Reactions

It is utilized in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

The compound is involved in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Crystal Structure Analysis

Researchers have synthesized this compound and studied its crystal structure through X-ray diffraction and conformational analysis, revealing the formation of H-bonds N–H···O and C–H···O .

Density Functional Theory (DFT) Studies

The compound has been subject to DFT studies to understand its electronic structure and properties, such as nucleophilic attack sites indicated by negative charges around certain atoms in the sulfonamide group .

Mecanismo De Acción

“N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide” has been used as an electrolyte additive to induce the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF to suppress lithium dendrite growth . This suggests that the compound may play a role in improving the safety and performance of lithium metal batteries.

Safety and Hazards

The compound may cause skin irritation and serious eye irritation . Therefore, protective gloves, eye protection, and face protection should be worn when handling the compound . If skin contact occurs, the skin should be washed thoroughly with water . If eye irritation persists, medical attention should be sought .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)21(17,18)16(5)6/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNYJHDYPKEINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585962 |

Source

|

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide | |

CAS RN |

486422-06-4 |

Source

|

| Record name | N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)